Cevimeline

Description

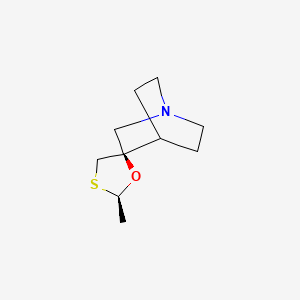

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTYZMFRCNBCHQ-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2(CN3CCC2CC3)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023777, DTXSID401338115 | |

| Record name | Cevimeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2′R,3R)-2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401338115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 4.1X10+4 mg/L at 25 °C /Estimated/ | |

| Record name | CEVIMELINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

107233-08-9, 1035535-90-0 | |

| Record name | Cevimeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107233-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cevimeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2′R,3R)-2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401338115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEVIMELINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/ | |

| Record name | CEVIMELINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cevimeline on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline is a cholinergic agonist that acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors, with a primary focus on the M1 and M3 subtypes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, its receptor selectivity, and the downstream signaling cascades it initiates. Detailed methodologies for key experimental assays used to characterize its pharmacological profile are presented, along with quantitative data and visual representations of the relevant pathways and workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in the study of muscarinic receptor pharmacology and the development of related therapeutics.

Introduction

This compound is a quinuclidine (B89598) derivative of acetylcholine approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] Its therapeutic effects are primarily mediated through the activation of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in regulating a multitude of physiological functions. This guide delves into the core mechanism of action of this compound, with a specific focus on its interaction with M1 and M3 muscarinic receptor subtypes, which are predominantly expressed in exocrine glands and are crucial for salivary secretion.[3][4][5]

Receptor Selectivity and Affinity

This compound exhibits a distinct selectivity profile for muscarinic receptor subtypes, with a higher potency for M1 and M3 receptors compared to M2, M4, and M5. This selectivity is a key aspect of its therapeutic efficacy and safety profile. The potency of this compound at each muscarinic receptor subtype is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the drug that elicits 50% of its maximal effect.

| Receptor Subtype | EC50 (μM) | Reference |

| M1 | 0.023 | [6] |

| M2 | 1.04 | [6] |

| M3 | 0.048 | [6] |

| M4 | 1.31 | [6] |

| M5 | 0.063 | [6] |

| Table 1: Potency (EC50) of this compound at Human Muscarinic Receptor Subtypes. |

Signaling Pathways

The activation of M1 and M3 muscarinic receptors by this compound initiates a well-defined intracellular signaling cascade. These receptors are coupled to the Gq/11 family of heterotrimeric G proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of Gq/11. The activated α-subunit of Gq/11 then stimulates the enzyme phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a critical event that leads to the activation of various downstream effectors, ultimately resulting in the physiological response, such as fluid and electrolyte secretion from salivary glands. DAG, in concert with the elevated Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, further modulating cellular responses.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.

Materials:

-

Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective muscarinic antagonist).[7][8]

-

Non-labeled competitor: Atropine (for determination of non-specific binding).

-

Test compound: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Atropine (for non-specific binding) or 50 µL of this compound dilution.

-

50 µL of [³H]-NMS (at a concentration close to its Kd, typically ~1 nM).

-

100 µL of cell membrane preparation (protein concentration to be optimized).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[7]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound (concentration that inhibits 50% of specific [³H]-NMS binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Assay

This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration ([Ca²⁺]i) in cells expressing M1 or M3 receptors.

Objective: To determine the potency (EC50) of this compound in inducing calcium mobilization.

Materials:

-

Cells stably expressing human M1 or M3 receptors (e.g., CHO-K1 or HEK293 cells).

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test compound: this compound hydrochloride.

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated liquid handling.

Procedure:

-

Seed the cells into 96-well plates and grow to confluence.

-

Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer (final concentration typically 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127).

-

Remove the growth medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with Assay Buffer to remove extracellular dye.

-

Add 100 µL of Assay Buffer to each well.

-

Place the plate in the fluorescence microplate reader and allow it to equilibrate.

-

Measure the baseline fluorescence (Excitation ~490 nm, Emission ~520 nm).

-

Add serial dilutions of this compound to the wells using the instrument's automated injector.

-

Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak fluorescence response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Phosphoinositide Hydrolysis Assay

This assay directly measures the functional consequence of Gq/11 activation by quantifying the accumulation of inositol phosphates (IPs), the products of PLC-mediated PIP2 hydrolysis.

Objective: To confirm that this compound activates the Gq/11 signaling pathway by measuring IP accumulation.

Materials:

-

Cells stably expressing human M1 or M3 receptors.

-

[³H]-myo-inositol.[11]

-

Inositol-free culture medium.

-

Stimulation Buffer: HBSS with 10 mM LiCl.

-

Test compound: this compound hydrochloride.

-

Stop Solution: 0.1 M HCl.

-

Anion exchange chromatography columns (e.g., Dowex AG1-X8).

-

Elution Buffers:

-

Glycerophosphoinositol (B231547) wash: 5 mM sodium tetraborate/60 mM sodium formate.

-

Total IPs elution: 1 M ammonium (B1175870) formate/0.1 M formic acid.

-

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Seed cells in 24-well plates and grow to near confluence.

-

Label the cells by incubating them overnight in inositol-free medium containing [³H]-myo-inositol (typically 1-2 µCi/mL).

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with Stimulation Buffer for 15 minutes at 37°C.

-

Add serial dilutions of this compound and incubate for 30-60 minutes at 37°C.

-

Terminate the stimulation by adding ice-cold Stop Solution.

-

Lyse the cells by freeze-thawing.

-

Apply the cell lysates to the anion exchange columns.

-

Wash the columns with water and then with the glycerophosphoinositol wash buffer.

-

Elute the total [³H]-inositol phosphates with the total IPs elution buffer.

-

Add the eluate to scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Plot the radioactivity (counts per minute) against the log of the this compound concentration to generate a dose-response curve.

Conclusion

This compound's therapeutic efficacy in treating xerostomia is rooted in its selective agonist activity at M1 and M3 muscarinic receptors. This action triggers the Gq/11-PLC-IP3-Ca²⁺ signaling cascade, leading to increased salivary gland secretion. The experimental protocols detailed in this guide provide a robust framework for the pharmacological characterization of this compound and other muscarinic receptor modulators. A thorough understanding of these mechanisms and methodologies is essential for the continued development of novel and improved therapies targeting the muscarinic acetylcholine receptor system.

References

- 1. Review of the Pharmacological Properties and Clinical Usefulness of Muscarinic Agonists for Xerostomia in Patients with Sjögren's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medscape.com [medscape.com]

- 3. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of this compound, a muscarinic M1 and M3 agonist, in the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 10. content.abcam.com [content.abcam.com]

- 11. Characterization of agonist-stimulated incorporation of myo-[3H]inositol into inositol phospholipids and [3H]inositol phosphate formation in tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Cevimeline in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of cevimeline (B1668456), a muscarinic acetylcholine (B1216132) receptor agonist, in key preclinical animal models. The data and methodologies summarized herein are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which is critical for the design and interpretation of non-clinical safety and efficacy studies.

Pharmacokinetics of this compound

This compound is rapidly absorbed following oral administration in animal models, with peak plasma concentrations generally observed within one hour.[1] The compound exhibits notable species differences in bioavailability and metabolic profiles.[1]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs, the most commonly studied preclinical species.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

| Parameter | Male Rats | Female Rats | Reference |

| Tmax (h) | < 1 | < 1 | [1] |

| t1/2 (h) | 0.4 - 1.1 | 0.4 - 1.1 | [1] |

| Bioavailability (%) | ~50 | ~50 | [1] |

| Key Observation | A sex difference in the overall pharmacokinetics was observed in rats.[1] |

Table 2: Oral Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Reference |

| Tmax (h) | < 1 | [1] |

| t1/2 (h) | 0.4 - 1.1 | [1] |

| Bioavailability (%) | ~30 | [1] |

| Key Observation | No significant sex difference in pharmacokinetics was observed in dogs.[1] |

Following oral dosing in rats and dogs, 14C-labeled this compound was rapidly and almost completely absorbed.[2] The elimination half-life was estimated to be between one and two hours.[2]

Metabolism of this compound

This compound is extensively metabolized in the liver, primarily through oxidation and glucuronidation pathways.[1][2][3] The primary routes of metabolism involve S-oxidation and N-oxidation of the this compound molecule.[1] Significant species differences exist in the metabolic profile.[1]

Metabolic Pathways and Metabolites

In rats, major metabolites found in plasma include both S-oxidized and N-oxidized forms.[1] In contrast, dogs primarily produce N-oxidized metabolites.[1] In all species studied (rats, dogs, and humans), clearance is almost entirely via urine.[2]

The main metabolites identified are:

-

This compound cis-sulfoxide[3]

-

This compound trans-sulfoxide[3]

-

This compound N-oxide[3]

-

Glucuronic acid conjugate of this compound[3]

-

Glucuronic acid conjugate of this compound trans-sulfoxide[3]

The sulfoxidation is mediated by cytochrome P450 (CYP) enzymes, specifically CYP2D and CYP3A in rat liver microsomes.[1] The N-oxidation is mediated by flavin-containing monooxygenase (FMO).[1]

Caption: Metabolic pathway of this compound in animal models.

Experimental Protocols

The characterization of this compound's pharmacokinetic and metabolic profile relies on standardized in vivo and in vitro experimental designs.

In Vivo Pharmacokinetic Studies

A typical in vivo PK study involves the administration of this compound to animal models followed by serial blood sampling to determine the drug concentration over time.

Experimental Protocol: Oral PK Study in Rats

-

Animal Model: Male and female Wistar or Sprague-Dawley rats are commonly used.[1][2]

-

Housing and Acclimation: Animals are housed in controlled environments and acclimated prior to the study.

-

Dosing:

-

Sample Collection:

-

Blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma is separated by centrifugation and stored frozen (-20°C or -80°C) until analysis.

-

-

Sample Analysis:

-

Plasma concentrations of this compound and its major metabolites are determined using a validated analytical method, typically liquid chromatography-mass spectrometry (LC/MS).[1]

-

-

Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

-

References

Cevimeline's Binding Affinity for M1 and M3 Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline (B1668456) is a cholinergic agonist that acts on muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable affinity for the M1 and M3 subtypes. These receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological functions. The M1 receptor is predominantly found in the central nervous system and exocrine glands, while the M3 receptor is widely expressed in smooth muscle, and various glands, including salivary glands. This compound's agonistic activity at these receptors, particularly M3, leads to increased secretion from exocrine glands, making it a therapeutic option for conditions like xerostomia (dry mouth) associated with Sjögren's syndrome. This technical guide provides an in-depth analysis of this compound's binding affinity for M1 and M3 receptors, detailing the quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Binding and Functional Data

The interaction of this compound with M1 and M3 receptors has been characterized through various in vitro assays, providing quantitative measures of its binding affinity and functional potency. The data are summarized in the tables below.

Table 1: this compound Functional Potency (EC50) at Muscarinic Receptor Subtypes

| Receptor Subtype | EC50 (µM) | Reference |

| M1 | 0.023 | |

| M2 | 1.04 | |

| M3 | 0.048 | |

| M4 | 1.31 | |

| M5 | 0.063 |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

The EC50 values indicate that this compound is a potent agonist at both M1 and M3 receptors, with a slightly higher potency for the M1 subtype. Its selectivity for M1 and M3 is significantly greater than for M2 and M4 receptors.

Signaling Pathways

Both M1 and M3 muscarinic receptors are coupled to the Gq family of G-proteins. Upon agonist binding, such as this compound, a conformational change in the receptor activates the Gq protein. This initiates a downstream signaling cascade, as depicted in the diagrams below.

Caption: M1/M3 Receptor Gq Signaling Pathway.

Caption: G-Protein Activation Cycle.

Experimental Protocols

The determination of this compound's binding affinity and functional potency involves standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competitive Inhibition)

Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the M1 and M3 receptors.

Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the M1 or M3 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki.

Materials:

-

Cell membranes prepared from cell lines stably expressing human M1 or M3 muscarinic receptors (e.g., CHO or HEK293 cells).

-

Radioligand: Typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled this compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and store at -80°C.

-

Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [3H]-NMS (typically at or near its Kd value), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Functional Assay (Intracellular Calcium Mobilization)

Functional assays measure the biological response elicited by a compound, providing a measure of its potency (EC50) and efficacy.

Objective: To determine the EC50 of this compound for M1 and M3 receptor-mediated intracellular calcium release.

Principle: Activation of Gq-coupled M1 and M3 receptors leads to the release of intracellular calcium from the endoplasmic reticulum. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.

Materials:

-

Cell line stably expressing human M1 or M3 muscarinic receptors (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM).

-

This compound hydrochloride.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

-

Cell Plating: Seed cells expressing the target receptor into 96- or 384-well black-walled, clear-bottom plates and culture until they form a confluent monolayer.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This allows the dye to enter the cells.

-

Compound Addition: Prepare serial dilutions of this compound.

-

Measurement: Use a FLIPR or fluorescence microscope to measure the baseline fluorescence. Add the this compound solutions to the wells and immediately begin measuring the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value.

Caption: Intracellular Calcium Assay Workflow.

Conclusion

This compound demonstrates potent agonist activity at both M1 and M3 muscarinic receptors, with a slightly higher functional potency for the M1 subtype. The activation of these Gq-coupled receptors initiates a well-defined signaling cascade leading to an increase in intracellular calcium, which underlies its therapeutic effects in promoting glandular secretions. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other muscarinic receptor modulators, crucial for the development of novel therapeutics targeting this important receptor family.

An In-depth Technical Guide to the Chemical Synthesis and Purification of Cevimeline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Cevimeline hydrochloride, a muscarinic M1 and M3 receptor agonist used in the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. The document details the core synthetic pathways, experimental protocols, and purification methodologies, presenting quantitative data in a structured format for ease of comparison.

Chemical Synthesis of this compound

The synthesis of this compound, chemically known as (±)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine], is a multi-step process that begins with the readily available starting material, quinuclidin-3-one (B120416). The overall synthetic strategy involves the formation of a key epoxide intermediate, followed by a ring-opening reaction to introduce the necessary thiol functionality, and finally, a cyclization to construct the characteristic spiro-oxathiolane ring system. The synthesis yields a mixture of cis and trans diastereomers, necessitating subsequent purification and isomerization steps to isolate the therapeutically active cis-isomer.

Synthesis Pathway Overview

The primary synthetic route to this compound hydrochloride can be summarized in the following key steps:

-

Epoxidation of Quinuclidin-3-one: The synthesis commences with the reaction of quinuclidin-3-one with a sulfur ylide, typically generated from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride, to form the corresponding spiro-epoxide.

-

Ring-Opening of the Epoxide: The epoxide is then subjected to nucleophilic attack by a sulfur source to open the strained three-membered ring. This is commonly achieved using hydrogen sulfide (B99878) or, in more recent, industrially advantageous processes, a thiolcarboxylic acid like thiolacetic acid.[1] This step yields the crucial intermediate, 3-hydroxy-3-(sulfanylmethyl)quinuclidine or its protected analogue.

-

Cyclization to form the Spiro-oxathiolane Ring: The diol intermediate is then condensed with acetaldehyde (B116499) or an acetaldehyde equivalent in the presence of an acid catalyst (either a Brønsted or Lewis acid) to form the 2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] ring system.[2][3] This reaction typically produces a mixture of the desired cis- (this compound) and undesired trans-diastereomers.

-

Formation of the Hydrochloride Salt: The basic quinuclidine (B89598) nitrogen is then treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Spiro-epoxide of 3-Methylenequinuclidine [1]

-

A mixture of the hydrochloride salt of 3-quinuclidinone (120 g, 795.7 mmol) and trimethylsulfoxonium iodide (219 g, 993.3 mmol) in dimethylsulfoxide (91.0 g, 0.63 mol) is cooled to 0-5 °C in an ice/water bath under a nitrogen atmosphere.

-

A solution of potassium tert-butoxide (201 g, 1789.1 mmol) in dimethylsulfoxide (500 mL) is added dropwise over 45 minutes.

-

The mixture is allowed to warm to room temperature and stirred for an additional 16 hours.

-

After cooling back to 0-5 °C, the reaction mixture is poured into an ice/water mixture (500 g), and sodium chloride (300 g) is added.

-

The product is extracted with an appropriate organic solvent, and the solvent is evaporated to yield the spiro-epoxide.

Protocol 2: Synthesis of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine (cis/trans mixture) [1]

-

To a solution of 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt (3 g, 10.3 mmol) in isopropanol (B130326) (50 mL), racemic camphorsulfonic acid (7.2 g, 30.9 mmol) is added.

-

The mixture is refluxed for 5 hours.

-

After cooling to room temperature, acetaldehyde diethyl acetal (B89532) (6.1 g, 51.5 mmol) is added.

-

The mixture is refluxed for an additional 8 hours.

-

The solvent is evaporated, and the residue is dissolved in dichloromethane (B109758) (50 mL).

-

The mixture is cooled to 0-5 °C, and a 25% aqueous solution of sodium hydroxide (B78521) (80 mL) is added.

-

The phases are separated, and the aqueous phase is extracted with dichloromethane (3 x 50 mL).

-

The combined organic phases are extracted with a 5% aqueous solution of sulfuric acid (3 x 50 mL).

-

The acidic aqueous phases are combined, and the pH is adjusted to 12 with a 25% aqueous solution of sodium hydroxide.

-

The aqueous phase is extracted with heptane (B126788) (3 x 50 mL).

-

The combined organic phases are dried over sodium sulfate, and the solvent is evaporated to give 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine as a mixture of cis/trans diastereomers.

Quantitative Data from Synthesis

The following table summarizes key quantitative data reported for the synthesis of this compound and its intermediates.

| Step | Starting Material | Product | Yield (%) | Cis/Trans Ratio | Reference |

| Epoxidation | 3-Quinuclidinone Hydrochloride | Spiro-epoxide of 3-methylenequinuclidine | 50-80 | N/A | [1] |

| Thiolation | Spiro-epoxide of 3-methylenequinuclidine | 3-Hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt | 68 | N/A | [1] |

| Cyclization (Method 1) | 3-Hydroxy-3-acetoxymercaptomethylquiniclidine salt | 2-Methylspiro(1,3-oxathiolane-5,3′)quiniclidine | 89 | 3:1 | [1] |

| Cyclization (Method 2) | 3-Hydroxy-3-acetoxymercaptomethylquiniclidine salt | 2-Methylspiro(1,3-oxathiolane-5,3′)quiniclidine | 64 | 3.5:1 | [1] |

Purification of this compound Hydrochloride

The purification of this compound hydrochloride is a critical stage in its manufacturing process, primarily focused on the separation of the desired cis-isomer from the undesired trans-isomer and other process-related impurities. The final product is typically obtained as the hydrochloride hemihydrate.[2]

Purification Workflow

The general workflow for the purification of this compound involves the separation of the diastereomeric mixture, isomerization of the unwanted isomer, and final salt formation and crystallization.

Detailed Experimental Protocols

Protocol 3: Separation of Diastereomers by Fractional Recrystallization [2][3]

-

The mixture of cis- and trans-Cevimeline is dissolved in a suitable solvent, such as acetone.

-

The solution is allowed to cool slowly, promoting the selective crystallization of one of the diastereomers.

-

The crystals are collected by filtration, and the process can be repeated to enhance the purity of the desired isomer.

-

The progress of the separation can be monitored by techniques such as Thin Layer Chromatography (TLC).

Protocol 4: Isomerization of trans-Cevimeline to cis-Cevimeline [2][3]

-

The isolated trans-Cevimeline or a mixture enriched in the trans-isomer is dissolved in a suitable solvent (e.g., toluene, hexane, or chloroform).

-

An acidic catalyst is added. This can be an organic sulfonic acid (e.g., p-toluenesulfonic acid), a Lewis acid (e.g., SnCl4, BF3), or sulfuric acid.

-

The mixture is refluxed to facilitate the equilibrium between the cis and trans isomers.

-

The resulting mixture, now enriched in the cis-isomer, can be re-subjected to the separation process.

Quantitative Data from Purification

The efficiency of the purification process is crucial for obtaining high-purity this compound hydrochloride.

| Process | Method | Key Parameters | Outcome | Reference |

| Diastereomer Separation | Fractional Recrystallization | Solvent: Acetone | Separation of cis and trans isomers | [2][3] |

| Diastereomer Separation | Thin Layer Chromatography (TLC) | - | Separation of cis and trans isomers | [2][3] |

| Isomerization | Acid Catalysis | Catalyst: Organic sulfonic acid, Lewis acid, or H2SO4; Solvent: Toluene, etc. | Conversion of trans-isomer to cis-isomer | [2][3] |

| Final Product Formation | Complex work-up | Solvents: Water, isopropanol, n-hexane | This compound hydrochloride hemihydrate | [2] |

Conclusion

The synthesis and purification of this compound hydrochloride involve a well-established chemical pathway with several key transformations and purification challenges. The initial synthesis from quinuclidin-3-one provides a mixture of diastereomers that must be carefully separated. The isomerization of the undesired trans-isomer to the therapeutically active cis-isomer is an important step for improving the overall process yield. The methodologies outlined in this guide, including detailed experimental protocols and quantitative data, provide a solid foundation for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent. Further process optimization can focus on improving the diastereoselectivity of the cyclization step and developing more efficient and scalable purification techniques.

References

In Vitro Characterization of Cevimeline's Cholinergic Activity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline (B1668456) is a cholinergic agonist approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] Its therapeutic effects are mediated through the activation of muscarinic acetylcholine (B1216132) receptors (mAChRs), leading to increased salivary and lacrimal secretions.[2][3] A thorough in vitro characterization of this compound's cholinergic activity is crucial for understanding its mechanism of action, receptor selectivity, and potential off-target effects. This guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, including its binding affinity and functional activity at muscarinic receptor subtypes, the associated signaling pathways, and detailed protocols for key experimental assays.

Muscarinic Receptor Binding Affinity and Functional Activity

This compound exhibits a strong affinity and functional agonism primarily at the M1 and M3 muscarinic receptor subtypes, which are coupled to Gq/11 proteins and mediate secretory responses.[3][4] Its activity at other muscarinic receptor subtypes (M2, M4, and M5) is significantly lower, indicating a degree of selectivity.[3]

Data Presentation

The following tables summarize the quantitative data on this compound's in vitro binding affinity (Ki) and functional activity (EC50) at the five human muscarinic receptor subtypes.

| Receptor Subtype | Ki (µM) | Radioligand | Cell Line/Tissue | Reference |

| M1 | 1.2 ± 0.3 | [3H]-Quinuclidinyl benzilate | Rat submandibular/sublingual gland membrane | [5] |

| M3 | 1.2 ± 0.3 | [3H]-Quinuclidinyl benzilate | Rat submandibular/sublingual gland membrane | [5] |

Table 1: In Vitro Binding Affinity (Ki) of this compound for Muscarinic Receptors.

| Receptor Subtype | EC50 (µM) | Assay Type | Cell Line | Reference |

| M1 | 0.023 | Inositol Phosphate Accumulation | CHO | [3] |

| M2 | 1.04 | Adenylate Cyclase Inhibition | CHO | [3] |

| M3 | 0.048 | Inositol Phosphate Accumulation | CHO | [3] |

| M4 | 1.31 | Adenylate Cyclase Inhibition | CHO | [3] |

| M5 | 0.063 | Inositol Phosphate Accumulation | CHO | [3] |

Table 2: In Vitro Functional Activity (EC50) of this compound at Muscarinic Receptors.

Signaling Pathways

Activation of M1 and M3 muscarinic receptors by this compound initiates a well-defined intracellular signaling cascade. This pathway is pivotal for its secretagogue effects.

M1/M3 Muscarinic Receptor Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of pilocarpine and this compound on Ca2+ mobilization in rat parotid acini and ducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration | MDPI [mdpi.com]

- 4. Effects of this compound on excitability of parasympathetic preganglionic neurons in the superior salivatory nucleus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacodynamics of Cevimeline in Salivary Gland Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of cevimeline (B1668456), a muscarinic agonist used for the treatment of xerostomia, with a specific focus on its action in salivary gland tissues. This document details the molecular mechanisms, key experimental methodologies, and quantitative data related to this compound's effects on salivary secretion.

Introduction

This compound is a cholinergic agent that acts as a muscarinic receptor agonist. It is clinically indicated for the treatment of symptoms of dry mouth (xerostomia) in patients with Sjögren's syndrome. By stimulating muscarinic receptors on salivary gland acinar cells, this compound mimics the action of acetylcholine (B1216132), the endogenous neurotransmitter, to increase the production and secretion of saliva. This guide will delve into the specific pharmacodynamic properties of this compound within the salivary gland, providing a technical resource for researchers and professionals in the field.

Mechanism of Action

This compound's primary mechanism of action is the stimulation of muscarinic acetylcholine receptors, particularly the M3 and, to a lesser extent, the M1 subtypes, which are abundantly expressed in salivary glands. This interaction initiates a well-defined intracellular signaling cascade that ultimately leads to fluid and protein secretion from the acinar cells.

Receptor Binding and Activation

This compound binds to and activates G-protein coupled muscarinic receptors on the basolateral membrane of salivary gland acinar cells. While it shows affinity for multiple muscarinic receptor subtypes, its therapeutic effect in xerostomia is primarily attributed to its agonist activity at the M3 receptor.

Intracellular Signaling Pathway

Upon binding of this compound to the M3 receptor, the associated heterotrimeric G-protein, Gq, is activated. The α-subunit of Gq (Gαq) dissociates and activates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This initial release of Ca2+ can then lead to a further influx of extracellular Ca2+ through store-operated calcium channels. The resulting transient increase in intracellular Ca2+ concentration is a critical signal for the secretion of water and electrolytes.

Simultaneously, DAG activates protein kinase C (PKC), which is involved in the regulation of protein secretion (e.g., amylase) from the acinar cells.

Figure 1: this compound signaling pathway in salivary gland acinar cells.

Quantitative Data

The following tables summarize key quantitative pharmacodynamic parameters of this compound.

Table 1: Muscarinic Receptor Binding Affinity and Potency of this compound

| Receptor Subtype | Parameter | Value (µM) | Reference |

| M1 | EC50 | 0.023 | [1] |

| M2 | EC50 | 1.04 | [1] |

| M3 | EC50 | 0.048 | [1] |

| M4 | EC50 | 1.31 | [1] |

| M5 | EC50 | 0.063 | [1] |

Table 2: Clinical Efficacy of this compound on Salivary Flow in Patients with Sjögren's Syndrome

| Treatment Group | N | Baseline Unstimulated Salivary Flow (mL/min) (Mean ± SD) | Change from Baseline in Unstimulated Salivary Flow at Final Visit (mL/min) (Mean ± SD) | p-value vs. Placebo | Reference |

| Placebo | 23 | Not Reported | 0.015 ± 0.064 | - | [2] |

| This compound 30 mg t.i.d. | 25 | Not Reported | 0.194 ± 0.179 | 0.0072 | [2] |

| This compound 60 mg t.i.d. | 27 | Not Reported | 0.258 ± 0.310 | 0.0003 | [2] |

t.i.d. = three times a day

A meta-analysis of three randomized controlled trials involving 302 patients with Sjögren's syndrome demonstrated that this compound significantly reduces xerostomia, with a pooled odds ratio of -5.79 (95% CI [-10.55, -1.03]).[3]

Table 3: Preclinical Efficacy of this compound in a Rat Model of Xerostomia

| Treatment | Dose (mg/kg, i.d.) | Effect on Salivary Flow | Reference |

| This compound | 3-30 | Dose-dependent increase in salivary flow rate and total volume | [4] |

i.d. = intradermal

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

M3 Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the M3 muscarinic receptor.

Objective: To quantify the binding of this compound to M3 receptors in salivary gland tissue.

Materials:

-

Rat submandibular/sublingual gland tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]-Quinuclidinyl benzilate ([3H]-QNB) as the radioligand

-

This compound hydrochloride

-

Atropine (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat submandibular/sublingual gland tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at a high speed to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Binding Assay: In triplicate, incubate the salivary gland membranes with a fixed concentration of [3H]-QNB and varying concentrations of this compound in the assay buffer.

-

Total and Non-specific Binding: To determine total binding, incubate membranes with [3H]-QNB alone. To determine non-specific binding, incubate membranes with [3H]-QNB in the presence of a high concentration of atropine.

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [3H]-QNB binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-QNB) from the resulting competition curve. Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in salivary gland cells.

Objective: To quantify the this compound-induced increase in intracellular calcium in salivary gland acinar cells.

Materials:

-

Isolated rat parotid acinar cells or a suitable salivary gland cell line

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

HEPES-buffered saline solution

-

This compound hydrochloride

-

Fluorescence spectrophotometer or a fluorescence microscope equipped with a ratiometric imaging system

Procedure:

-

Cell Preparation and Loading: Isolate parotid acinar cells from rats by enzymatic digestion or culture a salivary gland cell line. Load the cells with Fura-2 AM by incubating them in a buffer containing the dye. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Washing: After loading, wash the cells to remove extracellular Fura-2 AM.

-

Measurement: Resuspend the cells in a cuvette for a spectrophotometer or plate them on a coverslip for microscopy.

-

Stimulation: Add varying concentrations of this compound to the cells and continuously record the fluorescence intensity.

-

Data Acquisition: Excite the Fura-2 loaded cells at two wavelengths (typically 340 nm and 380 nm) and measure the emission at ~510 nm.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the change in the 340/380 nm fluorescence ratio upon addition of this compound to determine the dose-dependent increase in intracellular calcium.

Sialometry (Measurement of Salivary Flow Rate) in Clinical Trials

This protocol is used to objectively measure the effect of this compound on saliva production in human subjects.

Objective: To quantify the change in salivary flow rate following the administration of this compound.

Materials:

-

Pre-weighed collection tubes

-

Paraffin (B1166041) wax or other stimulant (for stimulated saliva collection)

-

Stopwatch

Procedure (Unstimulated Salivary Flow):

-

Subjects should refrain from eating, drinking, smoking, or oral hygiene procedures for at least one hour before the measurement.

-

The subject sits (B43327) in a comfortable, relaxed position, with their head tilted slightly forward.

-

The subject is instructed to swallow to clear the mouth of any existing saliva.

-

For a period of 5-15 minutes, the subject allows saliva to passively drool into a pre-weighed collection tube. The subject should avoid swallowing during the collection period.

-

At the end of the collection period, the tube is re-weighed. The weight of the collected saliva (in grams) is considered equivalent to its volume (in milliliters).

-

The unstimulated salivary flow rate is calculated in mL/min.

Procedure (Stimulated Salivary Flow):

-

Following the unstimulated collection, the subject is given a piece of paraffin wax to chew at a steady rate.

-

For a period of 5 minutes, the subject chews the wax and spits all the saliva produced into a pre-weighed collection tube.

-

The tube is re-weighed, and the stimulated salivary flow rate is calculated in mL/min.

Data Analysis: Compare the salivary flow rates before and after this compound administration, and between the this compound and placebo groups, to determine the efficacy of the drug.

Figure 2: Experimental workflow for evaluating this compound's effects.

Conclusion

This compound effectively stimulates salivary gland secretion through its agonist activity at M3 muscarinic receptors, leading to an increase in intracellular calcium and subsequent fluid and protein secretion. The pharmacodynamic profile of this compound has been well-characterized through a combination of in vitro, preclinical, and clinical studies. This technical guide provides a foundational understanding of the key mechanisms and experimental approaches used to evaluate the effects of this compound on salivary gland tissues, serving as a valuable resource for ongoing research and drug development in the field of sialagogues.

References

- 1. mdpi.com [mdpi.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Efficacy of this compound on Xerostomia in Sjögren's Syndrome Patients: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of pilocarpine hydrochloride and this compound on submandibular/sublingual salivation in rat xerostomia model produced by X-ray irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Sialogogue: A Technical History of Cevimeline for Sjögren's Syndrome

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Cevimeline (B1668456), a cholinergic agonist with a high affinity for muscarinic M3 receptors, has become a cornerstone in the symptomatic management of xerostomia in Sjögren's syndrome. This technical guide delineates the historical development of this compound, from its preclinical rationale to its establishment as a therapeutic option. It provides a comprehensive overview of its mechanism of action, a detailed summary of pivotal clinical trial data, and an examination of the experimental protocols that validated its efficacy and safety. This document is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development, offering insights into the rigorous process of bringing a targeted therapy to patients with autoimmune diseases.

Introduction: The Unmet Need in Sjögren's Syndrome

Sjögren's syndrome is a chronic autoimmune disorder characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands. This infiltration leads to the hallmark symptoms of xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eyes). The profound oral dryness experienced by patients significantly impairs quality of life, leading to difficulties in speaking, swallowing, and an increased risk of dental caries and oral infections. Prior to the development of targeted secretagogues, management was largely palliative, relying on saliva substitutes and lubricants. The quest for a therapy that could stimulate residual glandular function was a critical unmet need.

Mechanism of Action: A Targeted Cholinergic Approach

This compound is a cholinergic agonist that acts as a potent agonist at muscarinic M1 and M3 receptors.[1] The therapeutic effect of this compound in Sjögren's syndrome is primarily mediated through its high affinity for M3 receptors, which are abundantly expressed on the acinar cells of salivary glands.[2]

The M3 Receptor Signaling Cascade

The binding of this compound to the M3 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade. This process is crucial for stimulating saliva secretion.

Upon activation by this compound, the Gq protein stimulates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with activated protein kinase C (PKC) by DAG, leads to the fusion of vesicles containing saliva with the apical membrane of the acinar cells, resulting in increased saliva secretion.

Preclinical Development and Rationale

Early in its development, this compound, also known by designations such as AF102B and SNI-2011, was identified as a quinuclidine (B89598) derivative of acetylcholine (B1216132) with potent muscarinic agonist activity.[1][3][4] Preclinical studies in animal models of salivary gland dysfunction demonstrated its ability to increase salivation.[5] These promising results provided the foundational rationale for investigating its therapeutic potential in humans with Sjögren's syndrome.

Clinical Development: Pivotal Trials and Efficacy Data

The clinical development of this compound for Sjögren's syndrome was marked by a series of randomized, double-blind, placebo-controlled trials designed to rigorously evaluate its efficacy and safety.

Key Clinical Trials

Two pivotal Phase III clinical trials were instrumental in the approval of this compound. These multicenter studies enrolled patients with a confirmed diagnosis of Sjögren's syndrome and significant xerostomia.

Data Presentation: Summary of Efficacy

The following tables summarize the key quantitative data from these pivotal clinical trials, showcasing the consistent and statistically significant improvements in both objective and subjective measures of dry mouth.

Table 1: Objective Improvement in Salivary Flow

| Study | Treatment Group | N | Baseline Salivary Flow (g/15 min, mean ± SD) | Post-treatment Salivary Flow (g/15 min, mean ± SD) | Change from Baseline (mean ± SD) | p-value vs. Placebo |

| Fife et al. (2002) | This compound 30 mg TID | 25 | 0.8 ± 1.2 | 2.1 ± 2.5 | 1.3 ± 1.9 | < 0.05 |

| This compound 60 mg TID | 27 | 0.7 ± 1.1 | 2.3 ± 2.8 | 1.6 ± 2.1 | < 0.05 | |

| Placebo | 23 | 0.9 ± 1.4 | 1.1 ± 1.6 | 0.2 ± 0.8 | - | |

| Petrone et al. (2002) | This compound 30 mg TID | 67 | 0.9 ± 1.3 | 1.9 ± 2.1 | 1.0 ± 1.5 | 0.007 |

| This compound 15 mg TID | 65 | 0.8 ± 1.1 | 1.5 ± 1.8 | 0.7 ± 1.2 | NS | |

| Placebo | 65 | 0.8 ± 1.2 | 1.2 ± 1.7 | 0.4 ± 1.1 | - |

TID: three times a day; SD: standard deviation; NS: not significant

Table 2: Subjective Improvement in Xerostomia Symptoms (Visual Analog Scale)

| Study | Treatment Group | N | Baseline VAS (mm, mean ± SD) | End-of-Study VAS (mm, mean ± SD) | Change from Baseline (mean ± SD) | p-value vs. Placebo |

| Fife et al. (2002) | This compound 30 mg TID | 25 | 82 ± 15 | 55 ± 28 | -27 ± 25 | < 0.05 |

| This compound 60 mg TID | 27 | 85 ± 12 | 48 ± 30 | -37 ± 29 | < 0.05 | |

| Placebo | 23 | 80 ± 18 | 72 ± 23 | -8 ± 20 | - | |

| Petrone et al. (2002) | This compound 30 mg TID | 67 | 81 ± 16 | 58 ± 25 | -23 ± 24 | 0.0004 |

| This compound 15 mg TID | 65 | 83 ± 14 | 65 ± 23 | -18 ± 21 | NS | |

| Placebo | 65 | 82 ± 15 | 73 ± 22 | -9 ± 20 | - |

VAS: Visual Analog Scale (0-100 mm, where higher scores indicate greater severity of dry mouth); SD: standard deviation; NS: not significant

A meta-analysis of three randomized controlled trials involving 302 patients further corroborated these findings, demonstrating a significant reduction in xerostomia with this compound compared to placebo.[3][6]

Experimental Protocols: A Closer Look at Methodology

The robust design of the clinical trials was fundamental to establishing the efficacy and safety of this compound.

Study Design

The pivotal trials were typically 6 to 12-week, multicenter, randomized, double-blind, and placebo-controlled studies.[7][8]

Inclusion and Exclusion Criteria

Inclusion Criteria:

-

Diagnosis of primary or secondary Sjögren's syndrome.

-

Patient-reported symptoms of significant xerostomia.

-

Objective evidence of reduced salivary gland function.

Exclusion Criteria:

-

History of uncontrolled asthma, narrow-angle glaucoma, or severe cardiovascular disease.

-

Use of other cholinergic agonists.

-

Pregnancy or lactation.

Efficacy Assessments

-

Objective Measurement of Salivary Flow: Unstimulated whole salivary flow was measured by having patients expectorate all saliva into a pre-weighed container for a fixed period (e.g., 15 minutes). The weight of the collected saliva was then determined.

-

Subjective Assessment of Xerostomia: A 100-mm Visual Analog Scale (VAS) was commonly used, where patients would mark their perceived level of oral dryness on a line from "no dryness" to "severe dryness".[7]

-

Global Assessment: Patients and investigators provided a global assessment of the change in dry mouth symptoms from baseline.

Safety and Tolerability Profile

The safety profile of this compound is consistent with its mechanism of action as a cholinergic agonist. The most frequently reported adverse events in clinical trials were related to cholinergic stimulation.

Table 3: Common Adverse Events in Placebo-Controlled Trials

| Adverse Event | This compound 30 mg TID (%) | Placebo (%) |

| Excessive Sweating | 18.7 | 2.9 |

| Nausea | 13.8 | 7.8 |

| Rhinitis | 11.2 | 5.2 |

| Diarrhea | 10.3 | 7.8 |

| Headache | 9.7 | 15.6 |

| Sinusitis | 7.5 | 6.5 |

| Upper Respiratory Tract Infection | 7.2 | 6.5 |

| Dyspepsia | 6.9 | 3.9 |

| Abdominal Pain | 6.6 | 5.2 |

| Urinary Frequency | 5.3 | 2.6 |

| Coughing | 4.7 | 2.6 |

| Vomiting | 4.7 | 2.0 |

| Dizziness | 4.4 | 3.2 |

| Bronchitis | 4.1 | 1.3 |

Data compiled from multiple clinical trials.

These adverse events were generally mild to moderate in severity.[7] The recommended dosage of 30 mg three times daily was found to offer a favorable balance of efficacy and tolerability.[9]

Regulatory Approval and Post-Marketing Experience

This compound, under the brand name Evoxac®, received approval from the U.S. Food and Drug Administration (FDA) on January 11, 2000, for the treatment of symptoms of dry mouth in patients with Sjögren's syndrome.[10] Post-marketing experience has continued to support its role as a valuable therapeutic option for this patient population. Generic versions of this compound hydrochloride have also become available, increasing accessibility.[11]

Conclusion

The development of this compound represents a significant advancement in the management of Sjögren's syndrome, moving beyond palliative care to a targeted, mechanism-based therapy. Its journey from a promising preclinical compound to an FDA-approved medication is a testament to a rigorous clinical development program. The detailed data and methodologies presented in this guide underscore the scientific foundation upon which its clinical use is built. For researchers and drug development professionals, the story of this compound serves as a compelling case study in addressing the specific symptomatic burdens of autoimmune diseases.

References

- 1. Effect of this compound on salivary components in patients with Sjögren syndrome. (2005) | Kimihiro Suzuki | 31 Citations [scispace.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A double-blind, randomized, placebo-controlled study of this compound in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sjogrenssyndromenews.com [sjogrenssyndromenews.com]

- 10. Efficacy of this compound on Xerostomia in Sjögren's Syndrome Patients: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Cevimeline on Central Nervous System Cholinergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline (B1668456), a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, has demonstrated significant effects on central nervous system (CNS) cholinergic pathways. Primarily known for its therapeutic role in treating xerostomia in Sjögren's syndrome, its ability to cross the blood-brain barrier has opened avenues for investigating its potential in neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of this compound's mechanism of action, its receptor binding affinities, and its influence on key pathological markers of neurodegeneration, including amyloid-beta (Aβ) and tau protein. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Introduction

The cholinergic system plays a pivotal role in cognitive functions such as learning, memory, and attention.[1] Cholinergic dysfunction is a well-established hallmark of Alzheimer's disease (AD), characterized by the loss of cholinergic neurons and a subsequent decline in acetylcholine (ACh) levels in the brain.[2] Muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes, are highly expressed in brain regions critical for cognition, making them attractive therapeutic targets.[1][3]

This compound is a direct-acting cholinergic agonist with a notable affinity for M1 and M3 receptors.[4][5] Its capacity to penetrate the CNS positions it as a potential therapeutic agent for neurological disorders associated with cholinergic deficits.[4] This guide delves into the technical aspects of this compound's effects on CNS cholinergic pathways, providing researchers and drug development professionals with a detailed resource to inform their work.

Mechanism of Action

This compound exerts its effects by directly binding to and activating muscarinic acetylcholine receptors. Its primary targets in the CNS are the M1 and M3 receptor subtypes, which are coupled to Gq/11 proteins.[1][6]

Receptor Binding and Selectivity

This compound exhibits a higher affinity for M1 and M3 receptors compared to other muscarinic subtypes. This selectivity is crucial for its therapeutic potential, as M1 receptors are densely populated in the hippocampus and cortex, areas integral to memory and learning.[7]

Table 1: this compound Muscarinic Receptor Binding Affinities

| Receptor Subtype | EC50 (μM) | Relative Selectivity vs. M1 |

| M1 | 0.023 | 1 |

| M2 | 1.04 | 45.2 |

| M3 | 0.048 | 2.1 |

| M4 | 1.31 | 57.0 |

| M5 | 0.063 | 2.7 |

Data sourced from Heinrich et al.[4]

Signaling Pathways

Activation of M1 and M3 receptors by this compound initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gq/11 protein, which in turn activates phospholipase C (PLC).[2][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses, including the modulation of ion channels and gene expression, which are thought to underlie the cognitive-enhancing effects of this compound.[5][9]

Effects on Alzheimer's Disease Pathophysiology

Preclinical and clinical studies have suggested that this compound may positively influence the key pathological hallmarks of Alzheimer's disease, namely the accumulation of amyloid-beta plaques and hyperphosphorylated tau tangles.[5]

Amyloid-Beta Metabolism

This compound has been shown to modulate the processing of amyloid precursor protein (APP), shifting it towards the non-amyloidogenic pathway.[5] This is achieved through the activation of α-secretase, an enzyme that cleaves APP within the Aβ sequence, thereby precluding the formation of the neurotoxic Aβ peptide.[5] The activation of α-secretase is believed to be a downstream effect of the PKC activation mediated by M1/M3 receptor signaling.[5]

Studies have demonstrated that this compound can decrease Aβ levels in both in vitro and in vivo models.[5]

Tau Phosphorylation

Hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, another pathological hallmark of AD. Evidence suggests that this compound can reduce tau hyperphosphorylation.[5] This effect is also thought to be mediated by the M1 receptor signaling cascade, although the precise downstream mechanisms are still under investigation.

Preclinical and Clinical Evidence

Animal Models of Cognitive Deficit

This compound has been shown to ameliorate cognitive deficits in various animal models.[5] A commonly used model involves the administration of scopolamine (B1681570), a muscarinic antagonist, to induce memory impairment. In these models, this compound has been demonstrated to reverse the scopolamine-induced deficits in learning and memory tasks.[10]

Clinical Trials

In clinical trials involving patients with Alzheimer's disease, this compound has shown dose-dependent improvements in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).[4] Furthermore, studies have reported a reduction in Aβ levels in the cerebrospinal fluid of AD patients treated with this compound.[4]

Table 2: Summary of Key Clinical Trial Findings for this compound in Alzheimer's Disease

| Study | Design | Dosage | Key Findings |

| Fisher et al. (1996)[4] | Single-blind, placebo-controlled | 20, 40, 60 mg, three times daily | Significant improvement in ADAS-Cog at 40 mg and 60 mg doses. |

| Nitsch et al.[4] | Escalating doses | 20-80 mg, three times daily | Reduction in total β-amyloid (Aβ) levels in cerebrospinal fluid. |

Experimental Protocols

In Vitro Assessment of Aβ Levels (ELISA)

This protocol outlines a general method for quantifying Aβ levels in cell culture media following this compound treatment, for example, using the SH-SY5Y neuroblastoma cell line.

-

Cell Culture and Treatment: Culture SH-SY5Y cells to 80% confluency. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24-48 hours. Collect the conditioned media.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for Aβ40 or Aβ42 overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add standards and conditioned media samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate in the dark until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Assessment of Tau Phosphorylation (Western Blot)

This protocol describes a general method for analyzing changes in tau phosphorylation in response to this compound treatment.

-

Sample Preparation: Treat cells or animal models with this compound. Lyse cells or homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated tau (e.g., AT8 for pSer202/pThr205 or PHF-1 for pSer396/pSer404) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total tau and a loading control (e.g., β-actin or GAPDH) for normalization.

-

Scopolamine-Induced Cognitive Deficit Model (Y-Maze Test)

This protocol details the Y-maze spontaneous alternation test to assess spatial working memory in mice.

-

Apparatus: A three-arm maze with arms of equal length (e.g., 40 cm long, 10 cm wide, with 20 cm high walls).

-

Procedure:

-

Administer this compound (e.g., 1 mg/kg, i.p.) 30 minutes before the test.

-

Administer scopolamine (e.g., 1 mg/kg, i.p.) 15 minutes before the test.

-

Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

-

Record the sequence of arm entries. An alternation is defined as three consecutive entries into three different arms.

-

Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

Scopolamine-Induced Cognitive Deficit Model (Passive Avoidance Test)

This protocol describes the passive avoidance test to assess fear-motivated long-term memory.

-

Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Acquisition Trial:

-

Place the mouse in the light compartment.

-

After a brief habituation period (e.g., 60 seconds), open the guillotine door.

-

When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle immediately after the acquisition trial.

-

-

Retention Trial:

-

24 hours after the acquisition trial, place the mouse back in the light compartment.

-

Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory retention. Scopolamine (e.g., 1 mg/kg, i.p.) can be administered 30 minutes before the retention trial to assess its effect on memory retrieval.

-

Conclusion

This compound's multifaceted effects on central cholinergic pathways, including its preferential agonism at M1 and M3 receptors and its ability to modulate key pathological markers of Alzheimer's disease, underscore its significant therapeutic potential. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further investigation into the utility of this compound and other muscarinic agonists in the treatment of neurodegenerative disorders. Continued research is warranted to fully elucidate the downstream signaling mechanisms and to optimize the therapeutic application of this compound for CNS-related conditions.

References

- 1. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Insights Into M3 Muscarinic Acetylcholine Receptor Physiology and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 8. portlandpress.com [portlandpress.com]

- 9. Frontiers | Muscarinic Acetylcholine Type 1 Receptor Activity Constrains Neurite Outgrowth by Inhibiting Microtubule Polymerization and Mitochondrial Trafficking in Adult Sensory Neurons [frontiersin.org]

- 10. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

Cevimeline Hydrochloride: A Comprehensive Technical Guide on its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract